molecular formula C7H5N3O3 B3089197 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190318-01-4

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No. B3089197
CAS RN: 1190318-01-4
M. Wt: 179.13 g/mol
InChI Key: NGWVNUXLIKFJBM-UHFFFAOYSA-N
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Description

“4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol”, has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The molecular formula of “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” is C7H6N2O . The molecular weight is 134.14 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7 (6)8-4-1/h1-5H, (H,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” include a molecular weight of 134.14 . It is a solid substance that should be stored at 4° C . The melting point is 219-220° C .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives which are potent inhibitors of the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

The compound has shown potential in the treatment of breast cancer. In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

VEGFR-2 Inhibitors

“4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, which is crucial in the growth and spread of cancer cells.

Synthesis of Venetoclax

The compound is identified as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Treatment of Cervical Carcinoma

Pyrrolo[3,4-b]pyridin-5-ones, which can be derived from “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol”, have been used against SiHa, HeLa, and CaSki human cervical carcinoma cell cultures .

In Silico Studies

The compound has been used in in silico studies through molecular docking techniques to propose a ligand-based pharmacophore model . This helps in understanding the interaction of the compound with its target proteins and aids in the design of more potent and selective drugs.

Future Directions

The future directions of “4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol” research could involve further exploration of its potential as a potent FGFR inhibitor . This could include studying its effects on different types of tumors, optimizing its molecular structure for increased potency, and investigating its safety and efficacy in preclinical and clinical trials.

Mechanism of Action

properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-3-9-7-4(1-2-8-7)6(5)10(12)13/h1-3,11H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWVNUXLIKFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286817
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol

CAS RN

1190318-01-4
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 6
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